

# Fitusiran's Role in Rebalancing Hemostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fitusiran |           |
| Cat. No.:            | B607641   | Get Quote |

#### Introduction

Hemophilia A and B are X-linked bleeding disorders characterized by a deficiency in coagulation Factor VIII (FVIII) and Factor IX (FIX), respectively. This deficiency impairs the generation of thrombin, a critical enzyme for fibrin clot formation, leading to a state of hemostatic imbalance and a lifelong risk of spontaneous and traumatic bleeding.[1][2] Traditional replacement therapies, while effective, face challenges such as frequent intravenous infusions and the development of neutralizing alloantibodies (inhibitors).[3] **Fitusiran** (Qfitlia<sup>™</sup>) represents a novel therapeutic class—a small interfering RNA (siRNA) therapeutic—that aims to restore hemostatic balance through a mechanism independent of factor replacement.[4][5][6] This technical guide provides an in-depth overview of **fitusiran**'s mechanism of action, its clinical efficacy in rebalancing hemostasis, and the key experimental protocols used to evaluate its effects.

#### The Molecular Mechanism of Fitusiran

**Fitusiran** is an investigational, subcutaneously administered siRNA therapeutic designed to lower the levels of antithrombin (AT), a potent natural anticoagulant.[5][7] AT, a serine protease inhibitor (serpin) synthesized in the liver, plays a crucial role in downregulating coagulation by inhibiting thrombin (Factor IIa) and Factor Xa (FXa), as well as other serine proteases to a lesser extent.[8][9][10][11]

The mechanism of **fitusiran** is based on the principle of RNA interference (RNAi).[12][13] The synthetic siRNA molecule is covalently linked to a triantennary N-acetylgalactosamine (GalNAc)



ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[4] [14] Once inside the hepatocyte, the siRNA strand is loaded into the RNA-induced silencing complex (RISC).[15] This complex then binds to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which codes for antithrombin.[14][16] This binding leads to the catalytic cleavage and degradation of the antithrombin mRNA, thereby silencing the gene and preventing the synthesis and secretion of antithrombin protein.[13][15][17]



Click to download full resolution via product page

Caption: Fitusiran's mechanism of action within a hepatocyte.

# Rebalancing Hemostasis: The Impact on Thrombin Generation

In hemophilia, the deficiency of FVIII or FIX leads to insufficient thrombin generation.[2] By reducing the levels of the key anticoagulant, antithrombin, **fitusiran** treatment aims to rebalance hemostasis.[18][19] Lowering AT removes a major inhibitory control on the coagulation cascade, allowing for increased thrombin generation potential from the reduced levels of available clotting factors.[20] This shift does not correct the underlying factor deficiency but rather creates a new hemostatic equilibrium where sufficient thrombin can be generated to form a stable clot and prevent bleeding.[7]







This "rebalancing" concept is supported by both preclinical and clinical data. Studies have shown that **fitusiran** administration leads to a dose-dependent lowering of AT levels, which is directly associated with increased thrombin generation.[7][21] Thrombin generation assays in patients treated with **fitusiran** show that key parameters, such as the endogenous thrombin potential (ETP) and peak thrombin, approach the normal range observed in healthy individuals. [22][23]



# Fitusiran Rebalances the Coagulation Cascade





Click to download full resolution via product page

Caption: Fitusiran rebalances hemostasis by lowering anticoagulant pressure.

# **Clinical Efficacy and Safety Data**



Phase 3 clinical trials (the ATLAS program) have demonstrated the efficacy of **fitusiran** in reducing bleeding rates in people with hemophilia A or B, with and without inhibitors.[5][24]

#### **Data Presentation**

Table 1: Fitusiran Efficacy - Antithrombin (AT) Reduction

| Study /<br>Regimen      | Patient<br>Population                | Dosing                       | Mean AT<br>Reduction<br>from Baseline | Citation(s) |
|-------------------------|--------------------------------------|------------------------------|---------------------------------------|-------------|
| Phase 1                 | Hemophilia<br>A/B with<br>Inhibitors | 50 mg monthly                | 82.0%                                 | [21]        |
| Phase 1                 | Hemophilia A/B<br>with Inhibitors    | 80 mg monthly                | 87.4%                                 | [21]        |
| Phase 2 OLE<br>(ODR¹)   | Hemophilia A/B<br>+/- Inhibitors     | 50/80 mg<br>monthly          | 96% (mean %<br>change -86%)           | [25]        |
| Phase 2 OLE<br>(AT-DR²) | Hemophilia A/B<br>+/- Inhibitors     | AT-based (15-<br>35% target) | 82% (mean %<br>change -77%)           | [25]        |
| Phase 1/2<br>Extension  | Hemophilia A/B<br>+/- Inhibitors     | 50/80 mg<br>monthly          | 72% to 85%                            | [22][23]    |

<sup>1</sup>ODR: Original Dose Regimen <sup>2</sup>AT-DR: Antithrombin-based Dose Regimen

Table 2: Fitusiran Efficacy - Annualized Bleeding Rate (ABR)



| Study       | Patient<br>Population                   | Fitusiran<br>ABR<br>(Median) | Comparator<br>ABR<br>(Median)                   | ABR<br>Reduction                              | Citation(s) |
|-------------|-----------------------------------------|------------------------------|-------------------------------------------------|-----------------------------------------------|-------------|
| ATLAS-A/B   | Hemophilia<br>A/B without<br>Inhibitors | 0.0                          | 21.8 (On-<br>demand<br>factor)                  | 89.9%<br>(mean)                               | [6][26]     |
| ATLAS-INH   | Hemophilia<br>A/B with<br>Inhibitors    | 0.0                          | 16.8 (Ondermand BPAs³)                          | 90.8%<br>(mean)                               | [2][27]     |
| ATLAS-PPX   | Hemophilia<br>A/B +/-<br>Inhibitors     | 0.0                          | N/A (vs. prior prophylaxis)                     | 79.7% vs<br>BPA; 46.4%<br>vs CFC <sup>4</sup> | [5]         |
| ATLAS-OLE   | Hemophilia<br>A/B +/-<br>Inhibitors     | 3.7 (AT-DR)                  | N/A (vs. on-<br>demand in<br>parent<br>studies) | 71-73%<br>(mean)                              | [28][29]    |
| Phase 2 OLE | Hemophilia<br>A/B +/-<br>Inhibitors     | 0.87 (AT-DR)                 | N/A                                             | N/A                                           | [25][30]    |

<sup>3</sup>BPA: Bypassing Agents <sup>4</sup>CFC: Clotting Factor Concentrates

Table 3: Key Safety Findings and Risk Mitigation



| Finding           | Description                                                                                                       | Mitigation Strategy                                                                                                                                                                            | Citation(s)     |
|-------------------|-------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Thrombotic Events | Thromboembolic events, including a fatal case of cerebral venous sinus thrombosis, were reported in early trials. | Development of an Antithrombin-based Dose Regimen (AT-DR) to maintain AT activity levels in a target range of 15% to 35%. This mitigates the risk associated with profound AT lowering (<10%). | [7][28][31][32] |
| Hepatotoxicity    | Elevations in liver<br>transaminases (e.g.,<br>ALT) were observed.                                                | Monitoring of liver function tests. Events were generally transient and resolved after discontinuation. The AT-DR has shown a reduction in the incidence of elevated transaminases.            | [6][27][30]     |

| Injection Site Reactions | Mild and transient injection site reactions were the most common adverse events. | Standard patient monitoring. |[21] |

## **Key Experimental Protocols**

The clinical development of **fitusiran** relied on specific assays to monitor its pharmacodynamic effects and ensure patient safety.

## **Measurement of Antithrombin Activity**

Monitoring AT activity is critical for the safe administration of **fitusiran**, especially under the AT-based dosing regimen.[33]

#### Foundational & Exploratory





- Principle: A chromogenic assay is used to measure the functional activity of AT. In the assay,
  a known excess of a target protease (e.g., Factor Xa) is added to the patient's plasma. The
  patient's AT neutralizes a portion of this protease. The remaining, uninhibited protease then
  cleaves a colorless chromogenic substrate, releasing a colored compound (p-nitroaniline).
  The amount of color produced is inversely proportional to the AT activity in the sample.
- Detailed Methodology (Siemens INNOVANCE® Antithrombin Assay): The INNOVANCE assay, which utilizes human Factor Xa (hFXa), was the standard assay used across all fitusiran Phase 1, 2, and 3 clinical trials.[33][34] It has demonstrated high precision and reliability in the clinically relevant range of 15-35% AT activity.[35][36]
  - Sample Preparation: Citrated platelet-poor plasma is obtained from the patient.
  - Reaction: The plasma sample is incubated with a reagent containing a known excess of human Factor Xa and heparin as a catalyst. During this incubation, a stable FXa-AT complex is formed.
  - Substrate Cleavage: A chromogenic FXa substrate is added. The residual (uninhibited)
     FXa cleaves this substrate.
  - Detection: The rate of color formation is measured kinetically at 405 nm using a spectrophotometer.
  - Quantification: The AT activity is quantified by comparing the result to a calibration curve generated with plasma standards of known AT activity.
- Considerations: Studies have shown that other commercially available assays, particularly those using bovine Factor Xa or bovine thrombin (FIIa), may show significant underestimation or high inter-laboratory variability at the low AT levels relevant for fitusiran monitoring.[34][35][36]





Click to download full resolution via product page

Caption: Experimental workflow for the INNOVANCE Antithrombin Assay.

## **Assessment of Thrombin Generation**

The Thrombin Generation Assay (TGA) provides a global assessment of the coagulability of a plasma sample, measuring the total amount of thrombin generated over time.

• Principle: The assay measures the kinetics of thrombin generation in plasma after the addition of a trigger (e.g., tissue factor) and calcium. A fluorogenic substrate that is cleaved

### Foundational & Exploratory





by thrombin is included in the reaction. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored in real-time.

- Detailed Methodology (Calibrated Automated Thrombogram CAT): The CAT assay was used in fitusiran clinical studies to assess thrombin generation.[22][23]
  - Sample Preparation: Citrated platelet-poor plasma is used.
  - Triggering: A reagent containing a low concentration of tissue factor and phospholipids is added to the plasma to initiate coagulation.
  - Reaction Start: The reaction is started by the addition of a reagent containing calcium chloride and a fluorogenic thrombin substrate.
  - Fluorescence Monitoring: The plate is placed in a temperature-controlled fluorometer, and the fluorescence intensity is measured over time.
  - Calibration: Each sample is run in parallel with a calibrator of known thrombin activity, allowing the fluorescence signal to be converted into thrombin concentration (nM).
  - Data Analysis: A thrombin generation curve is produced, from which key parameters are derived:
    - Lag Time: Time to the start of thrombin generation.
    - Endogenous Thrombin Potential (ETP): The total area under the curve, representing the total amount of thrombin generated.
    - Peak Thrombin: The maximum concentration of thrombin reached.





Click to download full resolution via product page

Caption: Experimental workflow for the Calibrated Automated Thrombogram.

### Conclusion

**Fitusiran** offers a novel prophylactic approach for individuals with hemophilia A or B, irrespective of inhibitor status, by rebalancing hemostasis.[7][37] Its mechanism of action,



silencing the endogenous anticoagulant antithrombin via RNA interference, leads to increased thrombin generation, which compensates for the underlying factor deficiency.[15][20] Robust clinical trial data have demonstrated a significant reduction in bleeding rates, supported by pharmacodynamic evidence from specialized coagulation assays. The implementation of an antithrombin-based dosing regimen, guided by a validated chromogenic assay, has been a critical step in optimizing the benefit-risk profile of this therapy. **Fitusiran** represents a significant advancement in hemophilia management, with the potential to reduce treatment burden and provide consistent bleed protection.[2][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fda.gov [fda.gov]
- 2. Data from two Phase 3 studies demonstrating fitusiran significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâmis plenary and late-breaking sessions [sanofi.com]
- 3. Fitusiran: The first approved siRNA therapy for hemophilia via reducing plasma antithrombin levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. jwatch.org [jwatch.org]
- 7. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biochemistry, Antithrombin III StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Coagulation Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. With RNAi across the hemophilia | Diagenode [diagenode.com]

### Foundational & Exploratory





- 13. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel RNAi drug treats hemophilia in fewer doses | Drug Discovery News [drugdiscoverynews.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. fritsmafactor.com [fritsmafactor.com]
- 19. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic fitusiran—Results of the phase 1 inhibitor cohort PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paper: Longitudinal Assessment of Thrombin Generation in Patients with Hemophilia Receiving Fitusiran Prophylaxis: Phase II Study Results [ash.confex.com]
- 23. researchgate.net [researchgate.net]
- 24. New Results from ATLAS Phase 3 Program with Fitusiran Presented at ASH Annual Meeting 2021 Alnylam [capella.alnylam.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. Fitusiran Reduces Bleeding Risk in Patients With Hemophilia A or B Without Inhibitors |
   Docwire News [docwirenews.com]
- 27. Fitusiran Prophylaxis in Hemophilia With or Without Inhibitors | Docwire News [docwirenews.com]
- 28. ashpublications.org [ashpublications.org]
- 29. Safety and efficacy of a fitusiran antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Long-term safety and efficacy of fitusiran prophylaxis, and perioperative management, in people with hemophilia A or B PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Sanofi announces positive long-term efficacy and safety data for fitusiran from interim analysis of Phase 2 extension study in people with hemophilia A and B, with or without inhibitors [sanofi.com]



- 32. hemophilianewstoday.com [hemophilianewstoday.com]
- 33. siemens-healthineers.com [siemens-healthineers.com]
- 34. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 35. researchgate.net [researchgate.net]
- 36. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at Fitusiran Clinical Decision-Making Points PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. www1.wfh.org [www1.wfh.org]
- To cite this document: BenchChem. [Fitusiran's Role in Rebalancing Hemostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607641#fitusiran-s-role-in-rebalancing-hemostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com